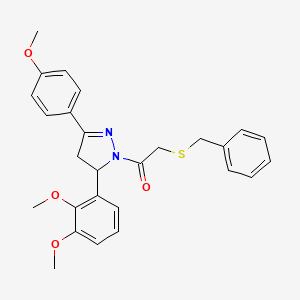
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione, also known as MRS2179, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of receptors, which are involved in various physiological and pathological processes in the body. MRS2179 has been widely studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and cancer.
作用机制
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The P2Y1 receptor is widely expressed in various tissues, including platelets, neurons, and cancer cells. Activation of the P2Y1 receptor leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC) pathway, which ultimately leads to various physiological and pathological effects.
This compound binds to the P2Y1 receptor with high affinity and blocks the binding of nucleotides to the receptor, thereby inhibiting its activation. This leads to the inhibition of downstream signaling pathways, such as the PLC pathway, and ultimately leads to the inhibition of platelet aggregation, tumor growth, and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. One of the most important effects is the inhibition of platelet aggregation, which is a key step in the formation of blood clots. This compound has been shown to inhibit platelet aggregation in vitro and in vivo, both in animal models and in humans (Hechler et al., 1998; Gachet et al., 2001). This makes it a potential drug candidate for the prevention and treatment of thrombotic disorders.
In addition to its effects on platelets, this compound has also been shown to inhibit tumor growth and metastasis in several types of cancer cells. This effect is mediated by the inhibition of several intracellular signaling pathways, such as the PLC pathway, which are involved in tumor growth and metastasis (Burnstock et al., 2014).
实验室实验的优点和局限性
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and specificity for the P2Y1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. Moreover, this compound has been extensively studied in various experimental systems, including in vitro assays, animal models, and clinical trials, which makes it a well-characterized compound.
However, this compound also has several limitations. One of the main limitations is its relatively low solubility in water, which can make it difficult to work with in some experimental systems. Moreover, this compound has been shown to have off-target effects on other purinergic receptors, such as the P2X1 receptor, which can complicate the interpretation of some experimental results (Gachet et al., 2001).
未来方向
For the study of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione include the development of this compound-based therapies for thrombotic disorders and cancer, and the development of more selective and potent P2Y1 receptor antagonists.
合成方法
The synthesis of 8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione involves several steps, including the protection of the nitrogen atoms, the introduction of the hexylsulfanyl and 3-methyl-butyl groups, and the deprotection of the nitrogen atoms. The final product is obtained through purification by column chromatography. The synthesis of this compound has been described in detail in several publications, including the original paper by Abbracchio et al. (1997).
科学研究应用
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of thrombosis, a condition in which blood clots form in the blood vessels, leading to potentially life-threatening complications such as heart attack and stroke. This compound has been shown to inhibit platelet aggregation, a key step in the formation of blood clots, both in vitro and in vivo (Abbracchio et al., 1997; Hechler et al., 1998). This makes it a potential drug candidate for the prevention and treatment of thrombotic disorders.
In addition to thrombosis, this compound has also been studied for its potential applications in cancer. The P2Y1 receptor has been shown to play a role in tumor growth and metastasis, and this compound has been shown to inhibit these processes in several types of cancer cells (Burnstock et al., 2014). Moreover, this compound has been shown to enhance the anti-tumor activity of chemotherapy drugs in preclinical studies (Burnstock et al., 2014). These findings suggest that this compound may have potential as a cancer therapy.
属性
IUPAC Name |
8-hexylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-11-24-17-18-14-13(21(17)10-9-12(2)3)15(22)19-16(23)20(14)4/h12H,5-11H2,1-4H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUYOIPVFDWJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2914410.png)

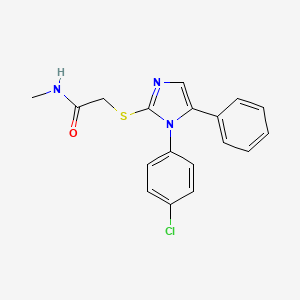
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)
![1-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2914416.png)

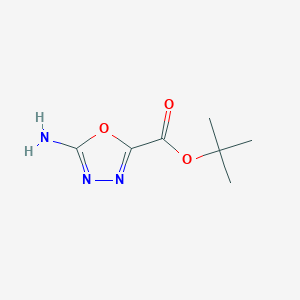
![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)
![1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2914422.png)
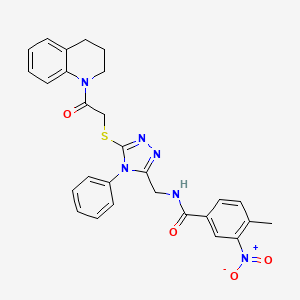
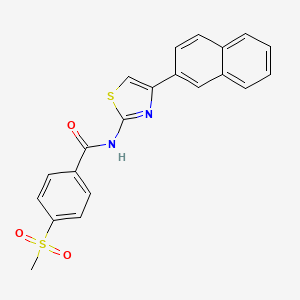
![7-((2,5-difluorobenzyl)amino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914430.png)
